4-(Difluoromethyl)pyrimidine-5-carbonitrile
Overview
Description
4-(Difluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F2N3. It has been used in the synthesis of new pyrimidine-5-carbonitrile derivatives designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of chemical reactions . The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H
. Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a precursor in the synthesis of new pyrimidine-5-carbonitrile derivatives .Physical And Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 155.1 g/mol .Scientific Research Applications
Anticancer Applications
4-(Difluoromethyl)pyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. They are designed to mimic ATP and act as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. These compounds have shown cytotoxic activities against various human tumor cell lines, indicating their potential in cancer treatment .
Dual EGFR WT/COX-2 Inhibition
Some derivatives of This compound have been synthesized and evaluated for their dual inhibitory activity against EGFR WT and COX-2, which are both involved in cancer progression. This dual inhibition approach could offer a new pathway for anti-cancer therapies .
Antimicrobial Applications
Research has also been conducted on pyrimidinone-5-carbonitriles, which are closely related to This compound , for their potential antimicrobial properties. These studies suggest that such compounds could be developed into new antimicrobial agents .
Mechanism of Action
Target of Action
The primary targets of 4-(Difluoromethyl)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a tyrosine kinase that plays a crucial role in cell cycle progression, apoptosis inhibition, and tumor cell motility . COX-2 is an enzyme involved in inflammation and pain.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor, blocking the intracellular EGFR tyrosine kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, this compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The compound’s action leads to the arrest of the cell cycle at the G2/M phase and induces significant apoptotic effects in various cancer cells . It also upregulates the level of caspase-3, a key executor of apoptosis .
properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWLEHJIKUVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251138 | |
Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427195-45-6 | |
Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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